N-(3-Bromo-2-methoxybenzyl)propan-2-amine
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Overview
Description
N-(3-Bromo-2-methoxybenzyl)propan-2-amine is an organic compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 2-position of the benzyl ring, along with a propan-2-amine side chain. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-2-methoxybenzyl)propan-2-amine typically involves the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Reductive Amination: The brominated intermediate is then subjected to reductive amination with propan-2-amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2-methoxybenzyl)propan-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
N-(3-Bromo-2-methoxybenzyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-methoxybenzyl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxybenzyl)propan-2-amine: Lacks the bromine atom, which may result in different chemical and biological properties.
N-(3-Chloro-2-methoxybenzyl)propan-2-amine: Contains a chlorine atom instead of bromine, which can affect its reactivity and interactions.
N-(3-Bromo-2-hydroxybenzyl)propan-2-amine: Has a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
N-(3-Bromo-2-methoxybenzyl)propan-2-amine is unique due to the specific combination of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3-bromo-2-methoxyphenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)13-7-9-5-4-6-10(12)11(9)14-3/h4-6,8,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVOWQQDKUZNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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